molecular formula C14H11N3O2 B5588923 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5588923
M. Wt: 253.26 g/mol
InChI Key: QGSSZLCOCAZPAW-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MPO is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring, which are both important components in many biologically active molecules.

Mechanism of Action

While the specific mechanism of action for “3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” is not provided, similar compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for “3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could involve further exploration of their potential biological activities. For instance, 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could potentially be developed as novel antibacterial agents .

properties

IUPAC Name

5-(4-methoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-6-4-10(5-7-12)14-16-13(17-19-14)11-3-2-8-15-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSSZLCOCAZPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325660
Record name 5-(4-methoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

330656-03-6
Record name 5-(4-methoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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